CNQX disodium salt, chemically known as 6-Cyano-7-nitroquinoxaline-2,3-dione disodium, is a potent antagonist of the AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. This compound is particularly valuable in neuropharmacological research due to its ability to inhibit excitatory neurotransmission mediated by glutamate. The molecular formula for CNQX disodium is , with a molecular weight of 276.12 g/mol . Its enhanced water solubility compared to its parent compound, CNQX, makes it suitable for various laboratory applications.
CNQX disodium salt is classified as a competitive antagonist at AMPA and kainate receptors, with IC50 values of approximately 0.3 µM for AMPA and 1.5 µM for kainate receptors . It also acts on the glycine modulatory site of the NMDA receptor complex (IC50 = 25 µM). This compound is primarily sourced from chemical suppliers specializing in research-grade materials, such as Tocris Bioscience and R&D Systems .
The synthesis of CNQX disodium typically involves several key steps:
The synthesis pathway ensures a high yield and purity, making it ideal for neuropharmacological studies. The final product can be characterized using techniques like High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity levels exceeding 99% .
The molecular structure of CNQX disodium includes:
The structural formula can be represented as follows:
The InChI key for CNQX disodium is YCXDDPGRZKUGDG-UHFFFAOYSA-L, which provides a unique identifier for computational chemistry applications .
CNQX disodium participates in various chemical reactions primarily related to its role as an antagonist in neurotransmission:
Experimental setups often involve applying CNQX in neuronal cultures or brain slices to assess its effects on synaptic currents and neuronal excitability .
CNQX disodium functions by binding to the AMPA and kainate receptors on neurons:
Studies indicate that CNQX effectively reduces both spontaneous and evoked excitatory postsynaptic currents in various neuronal preparations, particularly in cortical neurons .
CNQX disodium is widely utilized in scientific research for:
CNQX disodium competitively inhibits glutamate binding at AMPA and kainate receptors, exhibiting distinct IC~50~ values:
The quinoxalinedione core of CNQX forms critical interactions with the ligand-binding domain (LBD) of AMPA receptor subunits. Key structural features include:
Subunit selectivity arises from divergent residues in the LBD:
Table 1: Subunit-Specific Affinity of CNQX Disodium
Receptor Subtype | Binding Affinity (K~i~) | Structural Determinant |
---|---|---|
GluA1 (AMPAR) | 40 nM | Gln-586; open LBD cleft |
GluA2 (AMPAR, edited) | 235 nM | Arg-586; steric occlusion |
GluK2 (Kainate) | 1.5 μM | Lys-483; reduced H-bond stability |
CNQX binds distinct AMPA sites in rat brain membranes:
This biphasic inhibition correlates with receptor composition:
CNQX exhibits secondary activity at N-methyl-D-aspartate (NMDA) receptors:
Mechanistically, CNQX binds the glycine co-agonist site via:
Transmembrane AMPA receptor regulatory proteins (TARPs) radically alter CNQX pharmacology:
Table 2: TARP Modulation of CNQX Activity
TARP Subtype | CNQX Efficacy* (%) | Receptor Open Probability |
---|---|---|
None | 0 (full antagonist) | <0.001 |
γ2 (stargazin) | 10–15% | 0.42 ± 0.07 |
γ8 | 5–8% | 0.31 ± 0.05 |
*Efficacy relative to 100% glutamate response [3]
Structural basis for this conversion:
CNQX exhibits complex binding kinetics:
Key kinetic parameters:
Parameter | Value | Experimental System | |
---|---|---|---|
Association rate (k~on~) | 1.2 × 10^6^ M^−1^s^−1^ | Recombinant GluA1/2 expressed in HEK293 | |
Dissociation rate (k~off~) | 0.008 s^−1^ | Spinal neuron patch-clamp | |
IC~50~ (use-dependent) | Shifts from 0.3 μM to 1.3 μM at 100 Hz stimulation | Dorsal horn synapses | [1] [4] |
CNQX also modulates receptor trafficking:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8